4-(Trifluoromethoxy)benzyl Chloride

描述

Structural Characterization of 4-(Trifluoromethoxy)benzyl Chloride

Molecular Geometry and Bonding Analysis

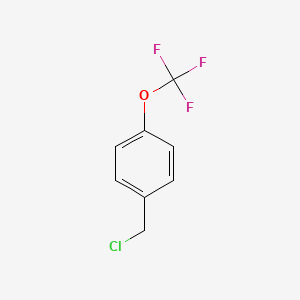

The molecular structure of this compound is defined by its molecular formula C8H6ClF3O and molecular weight of 210.58 grams per mole. The compound adopts a para-disubstituted benzene ring configuration, where the trifluoromethoxy group (-OCF3) and the chloromethyl group (-CH2Cl) occupy opposite positions on the aromatic ring system. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(chloromethyl)-4-(trifluoromethoxy)benzene, which accurately reflects its substitution pattern and functional group arrangement.

The molecular geometry exhibits planarity in the aromatic ring system, with the benzene ring maintaining its characteristic hexagonal structure. The trifluoromethoxy substituent introduces significant electronic effects through its highly electronegative fluorine atoms, which create a strong electron-withdrawing influence on the aromatic system. This electronic perturbation affects the charge distribution throughout the molecule and influences the reactivity patterns of both the aromatic ring and the benzyl chloride functionality. The chloromethyl group extends from the aromatic ring in a tetrahedral geometry around the carbon atom, with the carbon-chlorine bond exhibiting typical alkyl halide characteristics.

The Simplified Molecular Input Line Entry System representation (C1=CC(=CC=C1CCl)OC(F)(F)F) provides a linear notation that captures the connectivity pattern of all atoms within the molecule. The International Chemical Identifier string (InChI=1S/C8H6ClF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2) offers a standardized representation that facilitates database searches and computational studies. The InChI Key LBMKFQMJURUPKC-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure.

Spectroscopic Identification Techniques

Infrared Spectral Signatures

Infrared spectroscopy provides definitive identification of this compound through characteristic absorption bands that correspond to specific functional groups within the molecule. The infrared spectrum exhibits distinct absorption patterns in the fingerprint region between 339.463 and 3998.34 wavenumbers, as determined using Fourier Transform Infrared spectroscopy with a Bruker Tensor 27 instrument. The spectrum demonstrates high-quality resolution with background scans of 32 repetitions and appropriate apodization functions to minimize spectral artifacts.

The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region above 3000 wavenumbers, while the aliphatic carbon-hydrogen stretches of the methylene group manifest at slightly lower frequencies. The carbon-fluorine stretching vibrations of the trifluoromethoxy group produce intense, sharp absorption bands that serve as diagnostic markers for this functional group. These carbon-fluorine stretches typically appear in the 1000-1400 wavenumber region and exhibit high intensity due to the significant dipole moment changes associated with these vibrations.

The aromatic carbon-carbon stretching vibrations contribute to the spectral complexity in the 1400-1600 wavenumber region, while the carbon-oxygen stretching of the trifluoromethoxy group adds additional absorption features. The carbon-chlorine stretching vibration appears at lower frequencies, typically in the 600-800 wavenumber range, and can be distinguished from other absorption bands through its characteristic position and intensity. The overall spectral pattern provides a unique fingerprint that enables unambiguous identification of this compound in analytical applications.

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy offers detailed structural information about this compound through the analysis of hydrogen and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum reveals distinct chemical shift patterns that correspond to the different hydrogen environments present in the structure. The aromatic protons exhibit characteristic downfield chemical shifts in the 7-8 parts per million region, with coupling patterns that reflect the para-disubstituted nature of the benzene ring.

The methylene protons of the benzyl chloride group appear as a singlet at approximately 4.5-5.0 parts per million, demonstrating the typical deshielding effect of the chlorine atom. The integration ratio between aromatic and aliphatic protons provides quantitative confirmation of the molecular structure, with four aromatic protons and two methylene protons giving a 2:1 integration ratio.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the characteristic chemical shift of the trifluoromethoxy group. The three fluorine atoms appear as a singlet, typically around -58 to -60 parts per million, which is diagnostic for the trifluoromethoxy functional group. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the 120-160 parts per million region and the methylene carbon showing characteristic downfield shifting due to the chlorine substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of this compound. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the intact molecular structure. Predicted collision cross section values have been calculated for various adduct ions, including protonated molecules ([M+H]+) at mass-to-charge ratio 211.01320 with a collision cross section of 135.2 square angstroms.

Common fragmentation pathways involve the loss of the chloromethyl group, producing fragments at mass-to-charge ratio 175, which corresponds to the trifluoromethoxybenzene cation. Alternative fragmentation can occur through the loss of the trifluoromethoxy group, yielding benzyl chloride fragments at mass-to-charge ratio 126. The base peak often corresponds to the tropylium ion formation after rearrangement processes, appearing at mass-to-charge ratio 91.

Sodium adduct ions ([M+Na]+) appear at mass-to-charge ratio 232.99514 with a predicted collision cross section of 145.5 square angstroms, while ammonium adduct ions ([M+NH4]+) manifest at mass-to-charge ratio 228.03974 with a collision cross section of 155.2 square angstroms. These adduct formation patterns provide additional confirmation of molecular weight and assist in structural elucidation when molecular ion peaks are weak or absent.

Crystallographic Studies and Conformational Dynamics

The three-dimensional structure of this compound exhibits specific conformational preferences that influence its physical and chemical properties. The compound exists as a colorless to almost colorless clear liquid at room temperature, with a density of 1.34 grams per cubic centimeter and a refractive index ranging from 1.4520 to 1.4560. The boiling point occurs at 72 degrees Celsius under standard atmospheric conditions, reflecting the moderate intermolecular forces present in the liquid state.

The molecular conformation is influenced by the electronic effects of the trifluoromethoxy group, which adopts a preferred orientation that minimizes steric interactions while maximizing favorable electronic interactions. The trifluoromethyl portion of the trifluoromethoxy group can rotate around the carbon-oxygen bond, leading to multiple conformational states in solution. However, the preferred conformation typically places the fluorine atoms in positions that minimize repulsive interactions with the aromatic ring system.

The crystal packing arrangements, when the compound is in its solid state, are governed by weak intermolecular interactions including van der Waals forces and possible weak hydrogen bonding interactions. The chlorine atom can participate in halogen bonding interactions, while the fluorine atoms may engage in weak electrostatic interactions with neighboring molecules. These intermolecular forces contribute to the overall stability of the crystalline form and influence melting point and sublimation behavior.

属性

IUPAC Name |

1-(chloromethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMKFQMJURUPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380439 | |

| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65796-00-1 | |

| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 4-Trifluoromethoxybenzene Intermediates

A key precursor is 4-trifluoromethoxybenzene , which can be prepared by fluorination of chlorinated intermediates:

Chlorination of anisole derivatives : Anisole and 4-chlorobenzotrifluoride are reacted under UV light with chlorine gas at 90-100°C to form chlorinated intermediates. The reaction is maintained with a chlorine flow of 15-20 LPH for 4-5 hours, followed by purging with nitrogen to remove residual chlorine and HCl.

Fluorination with anhydrous hydrogen fluoride (HF) : Trichloromethoxybenzene is treated with anhydrous HF at 80°C for 4-6 hours under pressure (30-35 kg/cm²) in a stainless steel autoclave. This step replaces chlorine atoms with fluorine to yield trifluoromethoxybenzene. Hydrochloric acid is a by-product and is vented off.

Purification : The crude trifluoromethoxybenzene is purified by atmospheric distillation to isolate the pure compound.

Nitration and Reduction to Amino Derivatives

Nitration : Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0-35°C. The para-isomer predominates (~90%) among the isomeric products. The reaction mixture is quenched in ice water, and the product is extracted with dichloromethane.

Diazotization and reduction : The 4-(trifluoromethoxy)aniline formed from reduction of the nitro compound is diazotized in 9N sulfuric acid with sodium nitrite at temperatures below 5°C. The diazonium salt is then decomposed by heating at 110°C for 2 hours to form intermediates that can be further processed.

Formation of this compound

Chloromethylation : The benzyl chloride moiety is introduced typically by chloromethylation of the trifluoromethoxybenzene or its derivatives. One continuous flow synthesis method involves reacting formaldehyde (or its polymer trioxymethylene) dissolved in trifluoromethylbenzene with chlorosulfonic acid (chlorinating agent) and sulfuric acid (inorganic acid) in the presence of a phase transfer catalyst (cetyl trimethyl ammonium bromide) at 50°C. This reaction yields trifluoromethyl benzyl chloride derivatives.

Reaction conditions : The molar ratio of formaldehyde, chlorinating agent, phase transfer catalyst, and inorganic acid is carefully controlled (1:1.5:1.1:0.003:0.4). The continuous flow reactor allows precise temperature and mixing control, improving yield and purity.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Pressure (kg/cm²) | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Chlorination of anisole | Anisole, 4-chlorobenzotrifluoride, Cl₂, UV light | 90-100 | Atmospheric | Crude isolated (296 g from 150 g anisole) | Chlorine flow 15-20 LPH, 4-5 h |

| Fluorination with HF | Trichloromethoxybenzene, anhydrous HF | 80 | 30-35 | 90-99.5% purity trifluoromethoxybenzene | Distillation for purification |

| Nitration | Trifluoromethoxybenzene, H₂SO₄ + HNO₃ | 0-35 | Atmospheric | Para-isomer ~90% | DCM extraction and solvent evaporation |

| Diazotization | 4-(Trifluoromethoxy)aniline, NaNO₂, H₂SO₄ | <5 | Atmospheric | Intermediate diazonium salt | Followed by decomposition at 110°C |

| Chloromethylation (continuous flow) | Formaldehyde, chlorosulfonic acid, sulfuric acid, phase transfer catalyst | 50 | Atmospheric | High yield of trifluoromethyl benzyl chloride | Molar ratios strictly controlled |

Research Findings and Notes

The use of anhydrous hydrogen fluoride is critical for efficient fluorination but requires specialized equipment due to corrosiveness and pressure conditions.

Continuous flow reactors for chloromethylation improve safety and scalability compared to batch processes, allowing better control over reaction parameters and product quality.

The diazotization-reduction-hydrolysis sequence starting from ortho-toluidine derivatives offers an alternative route to trifluoromethoxy intermediates with high yield (~92%) and purity (~98.77% by HPLC).

Avoidance of environmentally harmful solvents like carbon tetrachloride is noted, with alternatives such as tetrachloroethane or pentachloroethane being used, though separation challenges remain.

The overall synthetic route is complex, involving multiple purification steps such as distillation, solvent extraction, and crystallization to achieve high purity of the final this compound.

化学反应分析

Types of Reactions: 4-(Trifluoromethoxy)benzyl Chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The trifluoromethoxy group can be reduced under specific conditions to form the corresponding methoxy derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Products include 4-(Trifluoromethoxy)benzyl amine, 4-(Trifluoromethoxy)benzyl alcohol, and 4-(Trifluoromethoxy)benzyl thiol.

Oxidation: Products include 4-(Trifluoromethoxy)benzaldehyde and 4-(Trifluoromethoxy)benzoic acid.

Reduction: Products include 4-(Methoxy)benzyl chloride.

科学研究应用

Chemistry: 4-(Trifluoromethoxy)benzyl Chloride is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its ability to introduce the trifluoromethoxy group into molecules makes it valuable for modifying the physicochemical properties of target compounds.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules that may exhibit enhanced metabolic stability, improved bioavailability, and increased potency. The trifluoromethoxy group is known to influence the pharmacokinetic and pharmacodynamic properties of drugs.

Industry: In the agrochemical industry, this compound is used to develop herbicides, insecticides, and fungicides. Its unique chemical properties help in designing compounds with improved efficacy and environmental stability.

作用机制

The mechanism of action of 4-(Trifluoromethoxy)benzyl Chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the trifluoromethoxy group into target molecules.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of 4-(trifluoromethoxy)benzyl chloride are influenced by its electron-withdrawing trifluoromethoxy group. Below is a comparison with structurally related benzyl chloride derivatives:

Table 1: Key Properties of this compound and Analogs

Key Observations :

Electron-Withdrawing Effects :

- The -OCF₃ group in this compound enhances electrophilicity at the benzylic carbon, making it more reactive toward nucleophilic substitution compared to 4-(benzyloxy)benzyl chloride (which has an electron-donating benzyloxy group) .

- The -CF₃ group in 4-(trifluoromethyl)benzyl chloride is also electron-withdrawing but lacks the oxygen atom, leading to differences in polarity and reactivity .

Positional Isomerism :

- The ortho isomer (2-(trifluoromethoxy)benzyl chloride) may exhibit steric hindrance, reducing accessibility of the benzylic chloride for reactions compared to the para isomer .

Case Study :

In a 2019 study, this compound was converted to a trichloroacetimidate intermediate, enabling efficient glycosylation in the synthesis of glycidol-derived therapeutics (80% yield) . In contrast, 4-(trifluoromethyl)benzyl chloride has been used in Friedel-Crafts polymerizations to produce heat-resistant resins, albeit with lower yields (16%) compared to brominated analogs .

生物活性

4-(Trifluoromethoxy)benzyl chloride (TFMBC) is an organic compound with the molecular formula CHClFO. It features a benzyl group substituted with a trifluoromethoxy group, which enhances its biological activity and applicability in medicinal chemistry. This article provides a detailed overview of the biological activity of TFMBC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by:

- Molecular Weight : 208.58 g/mol

- Boiling Point : 55-56 °C (at 2 mmHg)

- Density : 1.42 g/cm³

- Appearance : Clear colorless to pink liquid

These properties contribute to its stability and reactivity in various chemical environments, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of TFMBC is primarily attributed to the trifluoromethoxy substituent, which influences its interaction with biological targets. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, leading to increased bioavailability and potency against various biological pathways.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. A study demonstrated that TFMBC showed effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

TFMBC has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the growth of human cancer cell lines by inducing cell cycle arrest and promoting programmed cell death.

Case Studies

-

Study on Antimicrobial Effects :

- In vitro tests revealed that TFMBC exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

- The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

-

Anticancer Activity Assessment :

- A series of experiments conducted on breast cancer cell lines demonstrated that TFMBC significantly reduced cell viability in a dose-dependent manner.

- Flow cytometry analysis indicated an increase in apoptotic cells when treated with TFMBC, confirming its role in triggering apoptosis.

Comparative Analysis

To better understand the biological activity of TFMBC, a comparison with related compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | TFMBC Structure | Antimicrobial, anticancer |

| Benzyl Chloride | Benzyl Chloride Structure | Moderate antibacterial activity |

| 4-Chlorobenzyl Alcohol | 4-Chlorobenzyl Alcohol Structure | Limited antimicrobial effects |

This table illustrates that while benzyl chloride has some antibacterial effects, TFMBC demonstrates enhanced potency due to the trifluoromethoxy group.

常见问题

Q. What are the standard synthetic routes to 4-(trifluoromethoxy)benzyl chloride, and how can intermediates like 4-(trifluoromethoxy)benzyl alcohol be optimized?

Methodological Answer: The compound is typically synthesized via chlorination of 4-(trifluoromethoxy)benzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, demonstrates a related synthesis where benzyl bromide derivatives are reacted with sulfonate salts under alkaline conditions. Optimization includes:

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Impervious gloves (nitrile), sealed goggles, and fume hood use due to lachrymatory and corrosive properties .

- Ventilation : Avoid inhalation; use respirators if vapor concentrations exceed 1 ppm.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Waste disposal : Neutralize with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitutions involving this compound?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance SN2 reactivity (e.g., used THF/DMF for sulfonamide synthesis) .

- Temperature : Heating (80–100°C) accelerates reactions but may increase side products (e.g., elimination).

- Base selection : Sodium hydride (NaH) or hexamethyldisilazane (HMDS) for deprotonation-sensitive substrates .

Q. What mechanistic insights explain competing side reactions (e.g., elimination vs. substitution) in benzyl chloride derivatives?

Methodological Answer:

- Steric effects : Bulky substituents on the benzyl carbon favor elimination (E2) over substitution.

- Leaving group stability : The CF₃O group’s electron-withdrawing nature stabilizes the transition state, favoring SN2.

- Case study : In , sodium 4-hydroxybenzenesulfonate reacts via SN2 due to the strong nucleophile (sulfonate ion) and polar solvent .

Q. How is this compound used in synthesizing sulfonamide-based bioactive compounds?

Methodological Answer:

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS/NMR : Detect hydrolyzed byproducts (e.g., 4-(trifluoromethoxy)benzyl alcohol) via δ ~1.5 ppm (OH) in ¹H NMR.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for separation of chlorinated byproducts .

- Quantitative ¹⁹F NMR : Internal standards (e.g., trifluoroacetic acid) improve accuracy .

Q. What strategies enable regioselective functionalization of this compound in multi-step syntheses?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts for aryl-aryl bonds.

- Case study : describes O-[4-(trifluoromethoxy)benzyl]hydroxylamine synthesis via selective benzylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。